Comparative Physicochemical Properties: Density and Boiling Point vs. 1-((Trifluoromethyl)sulfonyl)piperidine
The presence of the primary amine at the 4-position significantly alters the physicochemical properties of 1-Trifluoromethanesulfonylpiperidin-4-amine compared to its non-amine analog, 1-((Trifluoromethyl)sulfonyl)piperidine (CAS 51029-15-3). This difference is critical for predicting compound behavior in separation processes, formulation development, and its overall handling characteristics in the laboratory [1] .
| Evidence Dimension | Predicted Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.48 ± 0.1 g/cm³; Boiling Point: 246.1 ± 50.0 °C (Predicted) |
| Comparator Or Baseline | 1-((Trifluoromethyl)sulfonyl)piperidine (CAS 51029-15-3): Density: 1.42 ± 0.1 g/cm³; Boiling Point: 63-64 °C (at 1 Torr) (Predicted and Experimental) |
| Quantified Difference | Density is approximately 4% higher; Boiling point is substantially elevated by approximately 183°C. |
| Conditions | Predicted values calculated using ACD/Labs Percepta Platform or similar software; Experimental boiling point for comparator measured under reduced pressure. |
Why This Matters
The significantly higher boiling point and density of the 4-amine derivative indicate stronger intermolecular forces (hydrogen bonding), which impacts its suitability for specific purification techniques (e.g., distillation vs. chromatography) and can affect its long-term storage and shipping classification.
- [1] 1-((三氟甲基)磺酰基)哌啶-4-amine. Chemsrc Product Page, CAS 914397-57-2. View Source
